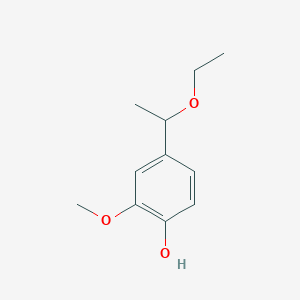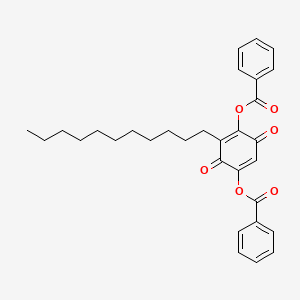
3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl dibenzoate is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two dioxo groups and a long undecyl chain attached to a cyclohexa-1,4-diene ring, with dibenzoate groups at the 1,4 positions. It is used in various scientific research applications due to its reactivity and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl dibenzoate typically involves the oxidation of precursor compounds. One common method includes the oxidation of 3,6-dihydroxy derivatives using nitrogen oxides in the presence of molecular sieves . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the target compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl dibenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The dibenzoate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Nitrogen oxides, potassium permanganate.
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substituting agents: Various alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Applications De Recherche Scientifique
3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl dibenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl dibenzoate involves its interaction with various molecular targets. The compound’s dioxo groups can participate in redox reactions, influencing cellular pathways and enzyme activities. Its long undecyl chain allows it to interact with lipid membranes, potentially affecting membrane integrity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dioxocyclohexa-1,4-diene-1-carbaldehyde: Similar structure but with a carbaldehyde group instead of dibenzoate.
3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetracarboxylic acid dianhydride: Contains additional carboxylic acid groups.
3,6-Dioxocyclohexa-1,4-diene-1-sulfonic acid: Features a sulfonic acid group.
Uniqueness
3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl dibenzoate is unique due to its combination of dioxo groups, long undecyl chain, and dibenzoate groups. This structure imparts distinct chemical reactivity and potential biological activities, making it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
5796-41-8 |
|---|---|
Formule moléculaire |
C31H34O6 |
Poids moléculaire |
502.6 g/mol |
Nom IUPAC |
(4-benzoyloxy-3,6-dioxo-5-undecylcyclohexa-1,4-dien-1-yl) benzoate |
InChI |
InChI=1S/C31H34O6/c1-2-3-4-5-6-7-8-9-16-21-25-28(33)27(36-30(34)23-17-12-10-13-18-23)22-26(32)29(25)37-31(35)24-19-14-11-15-20-24/h10-15,17-20,22H,2-9,16,21H2,1H3 |
Clé InChI |
XBZUMPSWLOLGDK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


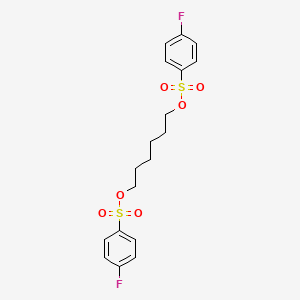



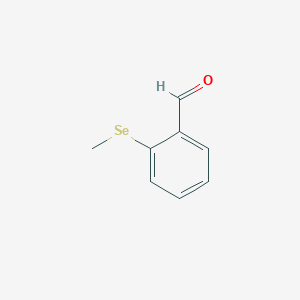
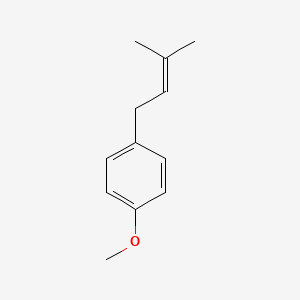
![methyl 6-[(Z)-2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]-1,3-benzodioxole-5-carboxylate](/img/structure/B14739225.png)
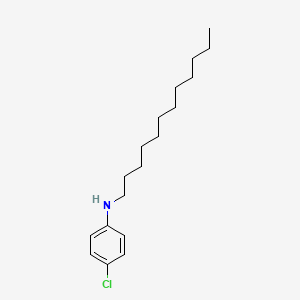
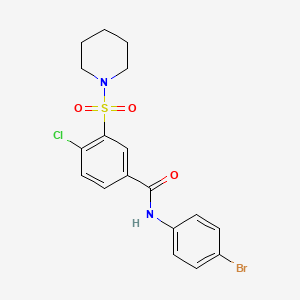

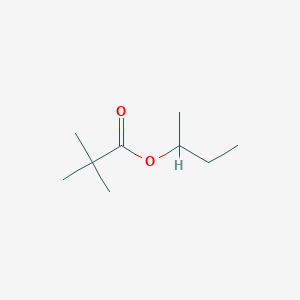
![[2-(2-Methoxybenzoyl)phenyl]-phenylmethanone](/img/structure/B14739249.png)
